molecular formula C17H22N2O2 B11709141 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B11709141
M. Wt: 286.37 g/mol
InChI Key: UBTMTEZAFGHDDU-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.1]octane core with multiple functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the phenylamino and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
  • 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
  • 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione

Uniqueness

1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[321]octane-2,4-dione is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-(anilinomethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C17H22N2O2/c1-16(2)13-9-10-17(16,3)15(21)19(14(13)20)11-18-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3

InChI Key

UBTMTEZAFGHDDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CNC3=CC=CC=C3)C)C

Origin of Product

United States

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